BenchChemオンラインストアへようこそ!

KCN1

HIF-1 pathway inhibition transcriptional regulation protein-protein interaction

KCN1 is a best-in-class tool compound for selective HIF-1 pathway inhibition. Unlike upstream inhibitors (e.g., topotecan) that reduce HIF-1α protein, KCN1 binds the p300 CH1 domain and disrupts transcriptional complex assembly without altering HIF-1α homeostasis. This distinct mechanism ensures pathway-specific interrogation sans confounding proteostatic effects, validated in glioma & pancreatic cancer xenografts (Clin Cancer Res, 2012). Its poor aqueous solubility (0.009 μM; logP₇.₄=3.7) makes it the definitive reference benchmark for solubility-optimization programs (ACS Med Chem Lett, 2012). For researchers requiring definitive target engagement studies or benchmarking, KCN1 offers reproducible, publication-validated pharmacology that generic substitutions cannot guarantee.

Molecular Formula C26H27NO5S
Molecular Weight 465.6 g/mol
CAS No. 927823-01-6
Cat. No. B1684618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCN1
CAS927823-01-6
Synonyms3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide
KCN1 compound
Molecular FormulaC26H27NO5S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3
InChIKeyIPZJNJPAVPZHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KCN1 (CAS 927823-01-6) Procurement Guide: Arylsulfonamide HIF-1 Pathway Inhibitor for Preclinical Oncology Research


KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) is a synthetic arylsulfonamide small molecule that functions as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor. Its mechanism involves binding to the CH1 domain of the transcriptional coactivator p300, thereby disrupting the p300/HIF-1α protein-protein interaction essential for HIF-mediated transcriptional activation [1]. Unlike inhibitors that target upstream HIF-1α stabilization or degradation pathways, KCN1 directly antagonizes the assembly of the functional transcription complex without reducing HIF-1α protein levels [2]. The compound has been evaluated in multiple xenograft models including pancreatic cancer (Panc-1, Mia Paca-2) and malignant glioma, demonstrating tumor growth inhibition with minimal host toxicity at efficacious doses [3].

Why KCN1 (CAS 927823-01-6) Cannot Be Substituted with Generic HIF-1 Inhibitors


Generic substitution among HIF-1 pathway inhibitors is scientifically unsound due to fundamental differences in mechanism, selectivity, and pharmacological behavior. While many HIF-1 inhibitors act upstream by modulating HIF-1α protein synthesis, stability, or degradation (e.g., topotecan, digoxin, chetomin), KCN1 operates through a distinct downstream mechanism—direct binding to the p300 CH1 domain and disruption of the p300/HIF-1α transcriptional complex without affecting HIF-1α protein levels [1]. This mechanistic divergence means that compounds inhibiting HIF-1α accumulation cannot be assumed to produce equivalent transcriptional or phenotypic outcomes. Furthermore, KCN1 demonstrates unique transcription factor selectivity, inhibiting HIF-driven reporter activity while sparing reporters for other transcription factors under identical experimental conditions [2]. The compound's pharmacokinetic profile—including extensive plasma protein binding, metabolic lability via S9 microsomal enzymes, and broad tissue distribution with persistence ≥24 hours in most tissues—is compound-specific and cannot be inferred from structurally or mechanistically related analogs [3]. Additionally, KCN1's poor aqueous solubility (0.009 μM in water; logP₇.₄ = 3.7) represents a critical formulation constraint that may differ substantially from analogs optimized for solubility, such as morpholine-containing derivatives that achieve >10-fold solubility improvements while retaining potency [4]. Substitution without verification would invalidate experimental reproducibility and compromise procurement decisions.

KCN1 (CAS 927823-01-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and Alternatives


KCN1 Inhibits HIF-Driven Transcription Without Affecting HIF-1α Protein Levels: Mechanistic Distinction from Upstream HIF-1α Stabilization Inhibitors

KCN1 does not downregulate HIF-1α protein levels or other components of the HIF transcriptional complex, distinguishing it from inhibitors that target HIF-1α synthesis, stabilization, or degradation pathways (e.g., topotecan, digoxin, chetomin). Instead, KCN1 antagonizes hypoxia-inducible transcription by disrupting the interaction of HIF-1α with transcriptional coactivators p300/CBP [1]. This mechanistic distinction is critical for researchers seeking to interrogate downstream HIF signaling without confounding effects on HIF-1α protein homeostasis.

HIF-1 pathway inhibition transcriptional regulation protein-protein interaction mechanism of action

KCN1 Demonstrates Transcription Factor Selectivity: HIF-1 Pathway Specificity Versus Non-HIF Reporter Constructs

KCN1 (10 μM) inhibits the activity of a HIF-activated luciferase reporter construct but does not inhibit reporters for other transcription factors under identical experimental conditions, demonstrating selectivity for HIF-mediated transcription [1]. In contrast, treatment with 1% DMSO vehicle control showed no inhibition of any reporter activity. This selectivity profile distinguishes KCN1 from pan-transcriptional inhibitors that may produce broader off-target effects.

transcription factor selectivity HIF-1 specificity reporter gene assay off-target activity

KCN1 Nanomolar HIF Reporter Inhibition in Glioma Cells: Potency Benchmark Versus DMSO Vehicle Control

KCN1 specifically inhibits HIF reporter gene activity in several glioma cell lines at the nanomolar level, with IC50 established in a cell-based assay using LN229HRE-luc/LacZ cells with a stably integrated hypoxia-responsive luciferase reporter [1]. The assay was conducted under hypoxia (1% O₂) with N=21 independent experiments performed in triplicate, providing robust statistical power for potency determination. This nanomolar potency in a disease-relevant cell type distinguishes KCN1 from less potent HIF inhibitors requiring micromolar concentrations to achieve comparable reporter suppression.

HIF-1 reporter assay nanomolar potency glioma cell lines IC50 determination

KCN1 Downregulates Endogenous HIF-1 Target Genes (VEGF, Glut-1, CA9) in an HRE-Dependent Manner: Functional Pathway Engagement

KCN1 downregulates transcription of endogenous HIF-1 target genes including VEGF, Glut-1, and carbonic anhydrase 9 (CA9) in a hypoxia-responsive element (HRE)-dependent manner [1]. In glioma cells, KCN1 treatment reduced VEGF and Glut-1 mRNA levels as detected by Northern blot analysis, and reduced CA9 mRNA levels as detected by RT-PCR, compared to hypoxia-only controls [2]. In vivo, a single 60 mg/kg i.p. dose of KCN1 reduced Angptl4, CA9, and VEGF mRNA expression in LN229 tumors with p-values of 0.000145, 0.00263, and 0.03042 respectively versus vehicle-treated controls [2]. This functional downstream target engagement validates on-target HIF pathway inhibition and distinguishes KCN1 from compounds that may inhibit reporter activity without affecting endogenous gene expression.

HIF-1 target gene downregulation VEGF Glut-1 carbonic anhydrase 9 HRE-dependent transcription

KCN1 Demonstrates Cross-Model In Vivo Antitumor Efficacy: Glioma and Pancreatic Cancer Xenograft Tumor Growth Inhibition

KCN1 demonstrates in vivo antitumor efficacy across multiple xenograft models. In a subcutaneous malignant glioma model (LN229 cells), KCN1 (60 mg/kg i.p., 5 days/week) potently inhibited tumor growth compared to vehicle-treated controls (p<0.001), with average tumor size significantly reduced and no significant host toxicity as measured by body weight changes [1]. In pancreatic cancer xenografts, KCN1 (30 and 60 mg/kg i.p., 5 days/week) significantly decreased tumor growth in both Panc-1 and Mia Paca-2 models in a dose-dependent manner, with the 60 mg/kg dose producing greater tumor growth inhibition than the 30 mg/kg dose in both models [2]. This cross-model efficacy distinguishes KCN1 from HIF inhibitors that may show activity in only a single tumor type.

in vivo antitumor efficacy glioma xenograft pancreatic cancer xenograft tumor growth inhibition

KCN1 Pharmacokinetic Profile: Broad Tissue Distribution and Sustained Presence ≥24 Hours Following IP or IV Administration

KCN1 exhibits a favorable pharmacokinetic profile characterized by plasma stability, extensive plasma protein binding, and broad tissue distribution. Following intravenous or intraperitoneal administration of 35 mg/kg in mice, KCN1 could be detected in all tissues examined, with compound remaining detectable in most tissues for at least 24 hours [1]. A validated HPLC method provided linear detection of KCN1 in all matrices from 0.1 to 100 μM, with a lower limit of detection of 0.085 μM in mouse plasma [1]. KCN1 was found to be very stable in mouse plasma but metabolized by S9 microsomal enzymes, indicating hepatic metabolic clearance [1]. This comprehensive PK characterization distinguishes KCN1 from HIF inhibitors lacking detailed in vivo pharmacological data.

pharmacokinetics tissue distribution plasma stability in vivo pharmacology HPLC quantification

KCN1 (CAS 927823-01-6) Optimal Research Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of p300/HIF-1α Protein-Protein Interaction Disruption

KCN1 is optimally suited for research requiring selective disruption of the p300/HIF-1α transcriptional complex without confounding effects on HIF-1α protein levels. Unlike upstream inhibitors that reduce HIF-1α accumulation (e.g., topotecan, digoxin), KCN1 binds directly to the p300 CH1 domain and prevents coactivator recruitment without altering HIF-1α protein homeostasis [1]. This mechanism has been validated through KCN1-bead affinity pull-down, 14C-labeled KCN1 binding, and surface plasmon resonance (SPR) measurements demonstrating KCN1 binding to p300 at protein concentrations from 3 to 60 μg/mL [2]. The compound's transcription factor selectivity—inhibiting HIF-driven reporters while sparing reporters for other transcription factors—further supports its use in studies requiring pathway-specific interrogation [3].

In Vivo Efficacy Studies in Subcutaneous Glioma and Pancreatic Cancer Xenograft Models

KCN1 is appropriate for in vivo efficacy studies in subcutaneous xenograft models of malignant glioma (LN229) and pancreatic cancer (Panc-1, Mia Paca-2). In the glioma model, KCN1 administered at 60 mg/kg i.p., 5 days/week significantly inhibited tumor growth (p<0.001 vs vehicle) without significant host toxicity as assessed by body weight monitoring [1]. In pancreatic models, KCN1 produced dose-dependent tumor growth inhibition at 30 and 60 mg/kg i.p., 5 days/week, with the 60 mg/kg dose demonstrating greater efficacy than the 30 mg/kg dose [2]. Researchers should note that KCN1 is formulated in 1:1 ethanol/cremophor due to poor aqueous solubility (0.009 μM in water; logP₇.₄ = 3.7) [3].

Target Engagement Studies Assessing Endogenous HIF-1 Target Gene Downregulation

KCN1 is suitable for target engagement studies requiring demonstration of downstream HIF-1 pathway suppression. The compound downregulates endogenous HIF-1 target genes including VEGF, Glut-1, carbonic anhydrase 9 (CA9), and Angptl4 in an HRE-dependent manner [1]. In vitro, KCN1 (25 μM) reduces VEGF, Glut-1, and CA9 mRNA levels in glioma cells under hypoxia (1% O₂) [2]. In vivo, a single 60 mg/kg i.p. dose reduces Angptl4 (p=0.000145), CA9 (p=0.00263), and VEGF (p=0.03042) mRNA expression in LN229 tumors 12 hours post-administration [2]. The validated HPLC method (linear range 0.1-100 μM, LOD 0.085 μM in plasma) enables concurrent pharmacokinetic assessment to correlate exposure with target engagement [3].

Formulation Optimization and Solubility Improvement Studies

KCN1 serves as a reference compound for medicinal chemistry programs aimed at improving aqueous solubility of benzopyran-based HIF-1 inhibitors. The compound's poor aqueous solubility (0.009 μM in water; logP₇.₄ = 3.7) represents a well-characterized baseline limitation that has driven analog development [1]. Structure-activity relationship studies have demonstrated that morpholine-containing KCN1 analogs can achieve >10-fold solubility improvement while retaining HIF inhibitory potency at or below 5 μM [1]. The most soluble analog reported to date achieves 80 μM aqueous solubility, representing a ~9,000-fold improvement over KCN1 [2]. KCN1 thus provides a validated benchmark for solubility optimization efforts and a control compound for comparative pharmacological assessment of next-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.